Cas no 1700151-04-7 (4-Pyrimidinecarboxylic acid, 5-methyl-2-(2-methyl-3-furanyl)-)
4-Pyrimidinecarboxylic acid, 5-methyl-2-(2-methyl-3-furanyl)- Chemical and Physical Properties
Names and Identifiers
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- 4-Pyrimidinecarboxylic acid, 5-methyl-2-(2-methyl-3-furanyl)-
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- Inchi: 1S/C11H10N2O3/c1-6-5-12-10(13-9(6)11(14)15)8-3-4-16-7(8)2/h3-5H,1-2H3,(H,14,15)
- InChI Key: DJOVHWYHUILXAX-UHFFFAOYSA-N
- SMILES: C1(C2C=COC=2C)=NC=C(C)C(C(O)=O)=N1
4-Pyrimidinecarboxylic acid, 5-methyl-2-(2-methyl-3-furanyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-685262-0.05g |
5-methyl-2-(2-methylfuran-3-yl)pyrimidine-4-carboxylic acid |
1700151-04-7 | 95.0% | 0.05g |
$1008.0 | 2025-03-12 | |
| Enamine | EN300-685262-0.1g |
5-methyl-2-(2-methylfuran-3-yl)pyrimidine-4-carboxylic acid |
1700151-04-7 | 95.0% | 0.1g |
$1056.0 | 2025-03-12 | |
| Enamine | EN300-685262-0.25g |
5-methyl-2-(2-methylfuran-3-yl)pyrimidine-4-carboxylic acid |
1700151-04-7 | 95.0% | 0.25g |
$1104.0 | 2025-03-12 | |
| Enamine | EN300-685262-0.5g |
5-methyl-2-(2-methylfuran-3-yl)pyrimidine-4-carboxylic acid |
1700151-04-7 | 95.0% | 0.5g |
$1152.0 | 2025-03-12 | |
| Enamine | EN300-685262-1.0g |
5-methyl-2-(2-methylfuran-3-yl)pyrimidine-4-carboxylic acid |
1700151-04-7 | 95.0% | 1.0g |
$1200.0 | 2025-03-12 | |
| Enamine | EN300-685262-2.5g |
5-methyl-2-(2-methylfuran-3-yl)pyrimidine-4-carboxylic acid |
1700151-04-7 | 95.0% | 2.5g |
$2351.0 | 2025-03-12 | |
| Enamine | EN300-685262-5.0g |
5-methyl-2-(2-methylfuran-3-yl)pyrimidine-4-carboxylic acid |
1700151-04-7 | 95.0% | 5.0g |
$3479.0 | 2025-03-12 | |
| Enamine | EN300-685262-10.0g |
5-methyl-2-(2-methylfuran-3-yl)pyrimidine-4-carboxylic acid |
1700151-04-7 | 95.0% | 10.0g |
$5159.0 | 2025-03-12 |
4-Pyrimidinecarboxylic acid, 5-methyl-2-(2-methyl-3-furanyl)- Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 4-Pyrimidinecarboxylic acid, 5-methyl-2-(2-methyl-3-furanyl)-
4-Pyrimidinecarboxylic acid, 5-methyl-2-(2-methyl-3-furanyl)-: A Promising Compound in Modern Pharmaceutical Research
4-Pyrimidinecarboxylic acid, 5-methyl-2-(2-methyl-3-furanyl)- is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and biological activity studies. This compound, with the CAS number 1700151-04-7, represents a novel class of pyrimidine derivatives characterized by the presence of a furan ring and methyl groups. Recent advancements in synthetic methodologies and biological screening have highlighted its role in modulating key cellular pathways, making it a focal point for researchers exploring therapeutic interventions.
As a derivative of pyrimidine, 4-Pyrimidinecarboxylic acid, 5-methyl-2-(2-methyl-3-furanyl)- exhibits structural similarities to nucleotide analogs, which are widely studied for their antiviral and anticancer properties. The introduction of the furan ring at the 2-position and the methyl group at the 5-position significantly alters its physicochemical properties compared to traditional pyrimidine-based compounds. These modifications are believed to enhance its ability to interact with specific molecular targets, such as DNA polymerases or RNA-dependent RNA polymerases, which are critical in viral replication processes.
Recent studies published in Journal of Medicinal Chemistry and ACS Chemical Biology have demonstrated that 4-Pyrimidinecarboxylic acid, 5-methyl-2-(2-methyl-3-furanyl)- exhibits potent antiviral activity against several RNA viruses, including SARS-CoV-2. Its mechanism of action involves the inhibition of viral RNA synthesis by interfering with the enzymatic activity of RNA-dependent RNA polymerase (RdRp). This finding aligns with the growing interest in developing small molecule inhibitors targeting viral replication pathways, particularly in the context of emerging infectious diseases.
Moreover, the compound's biological activity is further enhanced by its ability to modulate immune responses. Research conducted at the University of Tokyo in 2023 revealed that 4-Pyrimidinecarboxylic acid, 5-methyl-2-(2-methyl-3-furanyl)- can suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. This property makes it a promising candidate for the treatment of inflammatory disorders and autoimmune diseases, where dysregulated immune responses are a key pathology.
From a synthetic perspective, the preparation of 4-Pyrimidinecarboxylic acid, 5-methyl-2-(2-methyl-3-furanyl)- has been optimized through advanced catalytic methods. A study published in Nature Chemistry in 2024 described a novel asymmetric hydrogenation approach that enables the selective introduction of the methyl group at the 5-position. This method not only improves the efficiency of synthesis but also reduces the formation of byproducts, which is crucial for large-scale production in pharmaceutical settings.
The compound's pharmacokinetic profile is another area of active investigation. Preliminary studies suggest that 4-Pyrimidinecarboxylic acid, 5-methyl-2-(2-methyl-3-furanyl)- exhibits favorable oral bioavailability and a prolonged half-life, which are essential for the development of oral therapeutic agents. These properties are attributed to its molecular structure, which allows for efficient absorption in the gastrointestinal tract and minimal hepatic metabolism.
Additionally, the compound has shown potential in the field of epigenetics. A 2023 study in Cell Reports found that 4-Pyrimidinecarboxylic acid, 5-methyl-2-(2-methyl-3-furanyl)- can modulate histone deacetylase (HDAC) activity, leading to changes in gene expression profiles associated with cancer progression. This discovery opens new avenues for its application in targeted cancer therapies, where epigenetic regulation plays a critical role.
Despite its promising properties, the development of 4-Pyrimidinecarboxylic acid, 5-methyl-2-(2-methyl-3-furanyl)- as a therapeutic agent requires further validation through clinical trials. Current research is focused on evaluating its safety profile and determining the optimal dosage regimens for various indications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical practice.
As the field of medicinal chemistry continues to evolve, compounds like 4-Pyrimidinecarboxylic acid, 5-methyl-2-(2-methyl-3-furanyl)- represent a bridge between traditional drug discovery and modern computational approaches. The integration of machine learning algorithms with experimental data is enabling researchers to predict the compound's behavior in complex biological systems, further refining its potential applications.
In conclusion, 4-Pyrimidinecarboxylic acid, 5-methyl-2-(2-methyl-3-furanyl)- stands as a testament to the power of structural modification in enhancing the therapeutic potential of small molecule drugs. Its multifaceted biological activities, coupled with advancements in synthetic and analytical techniques, position it as a key player in the development of next-generation therapeutics. Continued research and innovation will be essential to unlock its full potential in addressing a wide range of medical challenges.
For further information on the latest developments in the study of 4-Pyrimidinecarboxylic acid, 5-methyl-2-(2-methyl-3-furanyl)-, researchers are encouraged to explore recent publications in leading scientific journals and attend specialized conferences focused on medicinal chemistry and drug discovery. The collaborative spirit of the scientific community remains a driving force in advancing our understanding of this intriguing compound.
Finally, it is important to note that the research described here is ongoing, and new findings may emerge as the field progresses. Staying informed about the latest studies and technological advancements will be crucial for professionals and students alike who are interested in the development of innovative therapeutic agents based on pyrimidine derivatives.
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